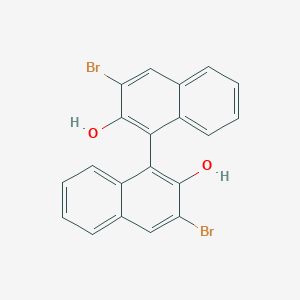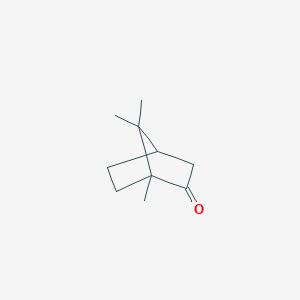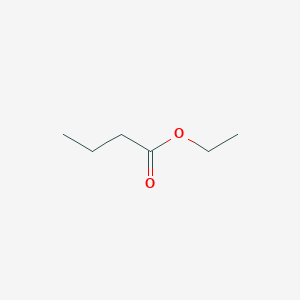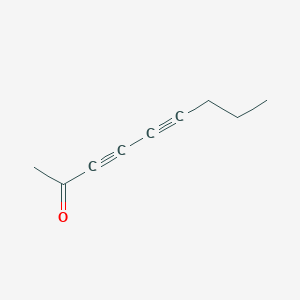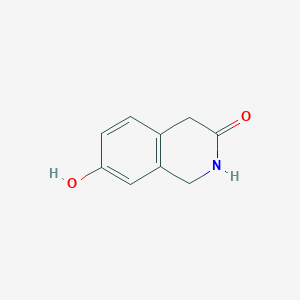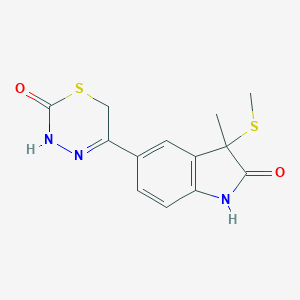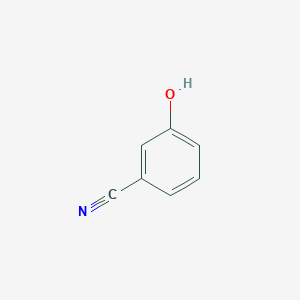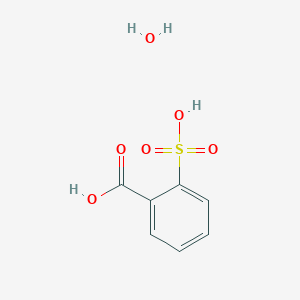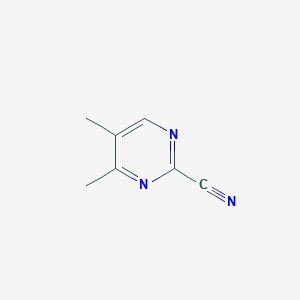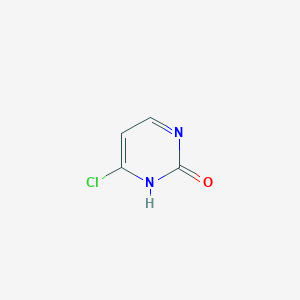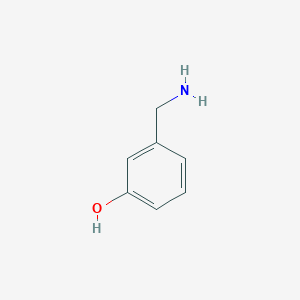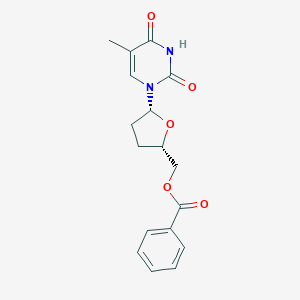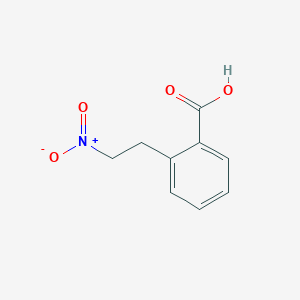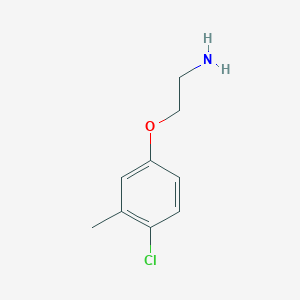
2-(4-chloro-3-methylphenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methyl-phenoxy)-ethylamine is an organic compound that features a phenoxy group substituted with a chlorine atom and a methyl group, connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and ethylene oxide.
Etherification: 4-chloro-3-methylphenol is reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(4-chloro-3-methyl-phenoxy)ethanol.
Amination: The resulting 2-(4-chloro-3-methyl-phenoxy)ethanol is then treated with ammonia or an amine source under suitable conditions to yield 2-(4-Chloro-3-methyl-phenoxy)-ethylamine.
Industrial Production Methods
Industrial production methods for 2-(4-Chloro-3-methyl-phenoxy)-ethylamine may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the ethylamine chain.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-(4-Chloro-3-methyl-phenoxy)-ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, while the ethylamine chain can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methyl-phenoxy)-2-methyl-propionic acid: Similar structure with a propionic acid group instead of an ethylamine chain.
4-Chloro-3-methylphenol: The parent phenol compound without the ethylamine chain.
2-(4-Chloro-3-methyl-phenoxy)-ethanol: An intermediate in the synthesis of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine.
Uniqueness
2-(4-Chloro-3-methyl-phenoxy)-ethylamine is unique due to its specific combination of a phenoxy group with chlorine and methyl substitutions, along with an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMIIOXQERVSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390235 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-87-2 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
